molecular formula C11H12F4N2 B1456357 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline CAS No. 1292836-32-8

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

Cat. No.: B1456357
CAS No.: 1292836-32-8
M. Wt: 248.22 g/mol
InChI Key: AHFPIDCSAWYOJP-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline (CAS 1292836-32-8) is a high-value chemical intermediate extensively used in pharmaceutical research and development . Its molecular structure, which incorporates both difluoroaniline and 4,4-difluoropiperidine moieties, makes it a critical building block for designing novel biologically active molecules . Researchers primarily utilize this compound in the synthesis of potential therapeutics, with a strong emphasis on the development of kinase inhibitors for oncology and modulators of central nervous system (CNS) activity for neurology . The presence of multiple fluorine atoms is a key feature in modern medicinal chemistry, as it often enhances the metabolic stability, binding affinity, and overall bioavailability of candidate drugs . This compound is offered with a high purity level and requires storage at 2-8°C in a sealed, dry environment to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F4N2/c12-8-5-7(16)6-9(13)10(8)17-3-1-11(14,15)2-4-17/h5-6H,1-4,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFPIDCSAWYOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 3,5-Difluoroaniline Core

The synthesis of the 3,5-difluoroaniline moiety is a critical step and has been extensively studied due to its industrial importance. Several routes have been documented:

  • Direct Amination of 3,5-Difluorochlorobenzene:
    A notable process involves the reaction of 3,5-difluorochlorobenzene with ammonia in the presence of copper catalysts and other metals (iron, cobalt, nickel, chromium, molybdenum, zinc) at elevated temperatures (100–250 °C). This method selectively replaces the chlorine atom with an amino group without displacing the fluorine atoms, yielding 3,5-difluoroaniline efficiently. This approach is advantageous due to its short synthetic route and use of industrially available starting materials like 1,3,5-trichlorobenzene as a precursor to 3,5-difluorochlorobenzene.

  • Multi-step Routes from Difluoroaniline Isomers or Fluorinated Precursors:
    Other methods involve nitration, acetylation, and reduction steps starting from 2,4-difluoroaniline or other fluorinated aromatic compounds, but these are longer and more complex, involving multiple stages such as nitration, diazotization, and reduction.

Synthetic Route Summary and Reaction Conditions

Step Reaction Type Starting Material(s) Conditions / Catalysts Outcome / Notes
1 Halogenation / Fluorination 1,3,5-Trichlorobenzene Alkali metal fluoride, high temperature Formation of 3,5-difluorochlorobenzene
2 Amination 3,5-Difluorochlorobenzene + NH3 Cu catalyst + metal (Fe, Co, Ni, etc.), 100–250 °C Selective substitution of Cl by NH2 → 3,5-difluoroaniline
3 Nucleophilic substitution / Coupling 3,5-Difluoroaniline + 4,4-difluoropiperidine derivatives Controlled temperature, solvent, base or catalyst Formation of 4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline
4 Purification Crystallization, chromatography Standard organic purification techniques High purity final product

Preparation of Stock Solutions for Experimental Use

For research and biological evaluation, stock solutions of 4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline are prepared with precise molarity control:

Amount of Compound Volume of Solvent for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 4.0287 0.8057 0.4029
5 mg 20.1434 4.0287 2.0143
10 mg 40.2868 8.0574 4.0287

Solvents such as DMSO, PEG300, Tween 80, corn oil, and water are used in sequence with mixing and clarification steps to prepare clear in vivo formulations.

Research Findings and Considerations

  • The selective amination of 3,5-difluorochlorobenzene is a key innovation, enabling a short and efficient synthesis of the 3,5-difluoroaniline intermediate.
  • Introduction of the 4,4-difluoropiperidin-1-yl group enhances biological activity in related compounds, with hydrophobicity playing a significant role.
  • The synthetic routes avoid harsh conditions that could displace fluorine atoms, preserving the compound’s fluorinated pattern critical for its properties.
  • Stock solution preparation protocols ensure reproducibility and accurate dosing in experimental settings.

Chemical Reactions Analysis

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like DMF, catalysts such as palladium on carbon (Pd/C), and bases like K2CO3. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against Hepatitis B virus (HBV). In a study involving the synthesis of tetrahydroquinoxaline derivatives, compounds containing the 4-(4,4-difluoropiperidin-1-yl) moiety demonstrated significant anti-HBV activity with sub-micromolar effective concentrations (EC50) ranging from 0.51 μM to around 100 nM in specific cell lines .

Table 1: Antiviral Activity of Compounds

Compound IDEC50 (μM)Cytotoxicity (CC50 > μM)Remarks
170.51>100Active against HBV
61<0.1>100Most potent derivative
86~0.1>100Improved potency with specific anilines

Structure-Activity Relationship (SAR) Studies

The compound has been integral in structure-activity relationship studies aimed at optimizing antiviral efficacy. Variations in the aniline structure and substitutions at different positions have shown to significantly affect biological activity. For instance, modifications at position 2 of the tetrahydroquinoxaline scaffold improved antiviral potency .

Synthesis of Bioactive Compounds

The synthesis of bioactive compounds utilizing 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline has been explored extensively. The compound serves as a key intermediate in the formation of various derivatives that exhibit enhanced pharmacological properties. The synthetic routes often involve coupling reactions with different anilines, leading to compounds with varied biological activities .

Table 2: Synthetic Pathways and Derivatives

Synthetic RouteKey IntermediatesFinal Products
Coupling with aminesTetrahydroquinoxaline derivativesAnti-HBV agents
Modification at position 2Ureas and amidesEnhanced potency compounds

Potential in Cancer Therapy

Emerging research indicates that derivatives of this compound may also possess anticancer properties. The ability to inhibit specific pathways involved in tumor growth is being investigated, with preliminary results suggesting a promising avenue for future cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline with structurally related aniline derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Effects
3,5-Difluoroaniline -NH₂ at C1; -F at C3, C5 129.11 High antiviral activity (IC₅₀ = 0.24 μM against SARS-CoV-2); meta-F synergy
2,4-Difluoroaniline -NH₂ at C1; -F at C2, C4 129.11 Inactive in antiviral assays (IC₅₀ >25 μM)
3,5-Dichloroaniline -NH₂ at C1; -Cl at C3, C5 162.02 Comparable activity to 3,5-difluoroaniline (IC₅₀ = 0.23 μM)
4-Trifluoromethyl-2-(6-(trifluoromethyl)pyridin-4-yl)aniline -CF₃ and pyridine substituents 322.25 Used in kinase inhibitors; enhanced lipophilicity and target engagement
4-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)-3,5-difluoroaniline Pyrazole substituent at C4 303.24 Agrochemical intermediate; pyrazole enhances steric bulk and pesticidal activity

Key Observations :

  • Fluorine Position Matters : The 3,5-difluoro substitution pattern is critical for antiviral activity, as ortho/para-difluoro analogs (e.g., 2,4-difluoroaniline) are inactive . Fluorine's electron-withdrawing effect at meta positions enhances π-stacking and hydrogen-bonding interactions with viral proteases.
  • Piperidine vs. Heterocyclic Substituents : The 4,4-difluoropiperidin-1-yl group in the target compound introduces conformational rigidity and fluorination-induced polarity, contrasting with pyrazole or pyridine substituents in related compounds, which prioritize steric bulk or aromatic interactions .

Biological Activity

4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline, with the CAS number 1292836-32-8, is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a piperidine ring substituted with fluorine atoms and an aniline group, suggesting possible interactions with biological targets relevant to medicinal chemistry.

  • Molecular Formula : C11H12F4N2
  • Molecular Weight : 248.22 g/mol
  • Physical State : Solid
  • Purity : Typically ≥95% for research applications

The biological activity of 4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline primarily relates to its role as a potential inhibitor in various biochemical pathways. Its structure suggests it may interact with enzymes or receptors involved in inflammatory processes or other signaling pathways.

Case Studies and Research Findings

  • Inhibition of Lipoxygenase : A study highlighted the compound's potential as a dual inhibitor of lipoxygenase pathways, which are critical in inflammatory responses. This suggests that it may have therapeutic applications in treating conditions like asthma or arthritis where inflammation is a key factor .
  • Antitumor Activity : Preliminary research indicates that derivatives of this compound may exhibit antitumor properties by inducing apoptosis in cancer cells. This activity is hypothesized to be linked to its ability to modulate specific signaling pathways involved in cell survival and proliferation .
  • Neuroprotective Effects : Some studies have explored the neuroprotective effects of similar compounds, indicating that they may help mitigate neuronal damage in models of cerebral ischemia. The presence of the difluoropiperidine moiety is thought to enhance blood-brain barrier permeability, allowing for effective delivery to central nervous system targets .

Summary of Biological Activities

Activity TypeDescriptionReferences
Lipoxygenase InhibitionDual inhibition of lipoxygenase pathways related to inflammation
Antitumor EffectsInduces apoptosis in cancer cells; potential for cancer therapy
NeuroprotectionMitigates neuronal damage; enhances delivery across the blood-brain barrier

Q & A

Q. What synthetic routes are recommended for synthesizing 4-(4,4-difluoropiperidin-1-yl)-3,5-difluoroaniline, and what parameters critically influence reaction efficiency?

  • Methodology : The compound is typically synthesized via multi-step protocols. For example, a piperidine-substituted intermediate can be prepared by nucleophilic substitution of 3,5-difluoroaniline with 4,4-difluoropiperidine under basic conditions. Key steps include:
  • Chlorosulfonation : Using chlorosulfonic acid at 0°C to introduce reactive groups (e.g., sulfonyl chloride) for downstream coupling .
  • Cyclization : Sodium hydride in THF facilitates intramolecular cyclization to form heterocyclic intermediates .
    Critical parameters include temperature control (e.g., 0°C for chlorosulfonation), stoichiometric ratios of reagents, and solvent selection (e.g., THF for cyclization).

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodology :
  • Chromatography : HPLC or GC-MS to assess purity (>99.5% recommended) .
  • Spectroscopy : 1^1H/19^19F NMR to confirm substitution patterns (e.g., fluorine at positions 3,5 on the aniline ring and piperidinyl group at position 4) .
  • Physical Properties : Validate against reference data (e.g., melting point: 37–41°C, density: 1.295 g/cm³) .

Q. What safety protocols are essential for handling this compound?

  • Methodology :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (R36/37/38) .
  • Ventilation : Use fume hoods to avoid inhalation (R20/21/22) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can environmental toxicity be evaluated using model organisms like earthworms?

  • Methodology :
  • Metabonomic Profiling : Expose Eisenia veneta to sublethal doses and analyze coelomic fluid via LC-MS to identify biomarkers (e.g., disrupted amino acid metabolism) .
  • Endpoint Selection : Measure survival, reproduction rates, and biomarker changes (e.g., lysophosphatidylcholine levels) over 14-day exposure .

Q. What strategies optimize its incorporation into antimitotic prodrugs for cancer therapy?

  • Methodology :
  • Bioisosteric Replacement : Replace sulfonate groups with sulfonamide moieties to enhance CYP1A1-mediated activation in cancer cells .
  • Cell Assays : Test cytotoxicity in CYP1A1-expressing MCF7 cells vs. non-expressing MDA-MB-231 cells to assess selectivity .
  • Microtubule Disruption : Use immunofluorescence to confirm G2/M phase arrest and microtubule network collapse .

Q. How can computational methods predict its drug-target interactions?

  • Methodology :
  • Molecular Docking : Simulate binding to targets like MAP4K1 using AutoDock Vina, focusing on fluorine-pi interactions and hydrogen bonding .
  • Quantum Mechanical (QM) Calculations : Calculate Fukui indices to predict electrophilic/nucleophilic reactivity at specific positions .

Q. How are analytical contradictions in degradation product quantification resolved?

  • Methodology :
  • Isotopic Labeling : Use 19^{19}F-labeled analogs to track degradation pathways via LC-MS/MS .
  • Multi-Method Validation : Cross-validate results using NMR, HRMS, and comparative retention times in HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline
Reactant of Route 2
Reactant of Route 2
4-(4,4-Difluoropiperidin-1-yl)-3,5-difluoroaniline

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